2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide
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Overview
Description
2,6-Dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide is a complex organic compound characterized by its multiple chloro groups and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 2-chlorophenyl hydrazine with a suitable diketone to form the pyrazole core. Subsequent chlorination and amidation steps are then employed to introduce the dichloro and carboxamide groups.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro groups can be oxidized to form corresponding oxo groups.
Reduction: Reduction reactions can be used to convert chloro groups to hydrogen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichloro-diketones or chloro-carboxylic acids.
Reduction: Formation of dichloro-anilines or dichloro-phenols.
Substitution: Formation of various substituted pyrazoles or carboxamides.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.
Medicine: In medicine, this compound has been investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and carboxamide group are key functional groups that can bind to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dichloro-N-(2-chlorophenyl)benzamide
3,5-Dichloro-N-(2-chlorophenyl)benzamide
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
Uniqueness: 2,6-Dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide is unique due to its pyrazole ring, which is not present in the other listed compounds. This structural difference can lead to different biological and chemical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2,6-dichloro-N-[1-(2-chlorophenyl)pyrazol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4O/c16-10-3-1-2-4-11(10)22-8-7-13(21-22)20-15(23)9-5-6-12(17)19-14(9)18/h1-8H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQDIVBPNWZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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